Product packaging for Pigment red 5(Cat. No.:CAS No. 6410-41-9)

Pigment red 5

Cat. No.: B1583872
CAS No.: 6410-41-9
M. Wt: 627.1 g/mol
InChI Key: LMULDSDQRQVZMW-UHFFFAOYSA-N
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Description

Pigment red 5 is a useful research compound. Its molecular formula is C30H31ClN4O7S and its molecular weight is 627.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31ClN4O7S B1583872 Pigment red 5 CAS No. 6410-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMULDSDQRQVZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050394
Record name C.I. Pigment Red 5
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Molecular Weight

627.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6410-41-9
Record name Pigment Red 5
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Pigment Red 5
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy-
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Record name C.I. Pigment Red 5
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Record name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide
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Record name PIGMENT RED 5
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Chemical Synthesis and Advanced Methodologies for Pigment Red 5

Green Chemistry Approaches to Pigment Red 5 Synthesis

The principles of green chemistry are being increasingly integrated into the synthesis of pigments to minimize environmental impact. This involves the optimization of reaction conditions, the use of catalysts, and the exploration of alternative energy sources.

Optimization of Azo Coupling Reactions for Enhanced Efficiency and Reduced Environmental Impact

The traditional synthesis of this compound involves a two-step process: diazotization followed by an azo coupling reaction. The diazotization step entails the conversion of an aromatic amine, specifically 3-amino-4-methoxyl benzene-N,N-diethyl benzene (B151609) sulfonamide (also known as red base ITR), into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0–2°C). The subsequent azo coupling reaction involves the electrophilic substitution of the diazonium salt onto a coupling component, 5-chloro-2,4-dimethoxy-3'-hydroxy-2'-naphthamine.

Optimization of these azo coupling reactions is crucial for improving yield and reducing waste. numberanalytics.com Key parameters that are meticulously controlled include pH, temperature, and reaction time. numberanalytics.comacs.org For the diazotization of red base ITR, maintaining a pH of 0.5–1.0 and a temperature of 0–2°C for 90–120 minutes is critical to prevent the degradation of the highly reactive diazonium salt. The coupling reaction is typically carried out at a temperature between 10–25°C and a pH of 3.5–5.5. Continuous flow reaction systems are also being explored to enhance control over these parameters, leading to higher purity and yield of the final pigment. acs.org

Table 1: Optimized Parameters for this compound Synthesis

StepStarting Materials/ReagentsTemperature (°C)pH RangeReaction Time (minutes)
Diazotization 3-amino-4-methoxyl benzene-N,N-diethyl benzene sulfonamide, Mineral Acid, Sodium Nitrite0–20.5–1.090–120
Azo Coupling Diazonium Salt, 5-chloro-2,4-dimethoxy-3'-hydroxy-2'-naphthamine10–253.5–5.5Not specified

Catalytic Systems in this compound Formation

The use of catalysts in the synthesis of this compound can significantly enhance reaction rates and yields. Phase transfer catalysts, such as polyethylene (B3416737) glycol ethers, have been shown to be effective in the azo coupling step. These catalysts facilitate the transfer of reactants between different phases, thereby increasing the reaction speed and leading to a higher yield of the pigment. The addition of small amounts of potassium iodide can also catalyze the diazotization reaction. Research into heterogeneous catalysts is also underway to simplify catalyst recovery and reuse, further contributing to the sustainability of the process. researchgate.net

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted synthesis has emerged as a promising green chemistry technique that can dramatically reduce reaction times and improve energy efficiency. mdpi.comnih.gov This method utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to faster reaction rates and often higher yields compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of azo dyes and pigments, including analogues of this compound, has demonstrated significant reductions in reaction times, sometimes from hours to minutes. sci-hub.sescirp.orgacs.org This rapid heating can also lead to the formation of products with different crystal morphologies and, consequently, altered coloristic properties. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Azo Dye Analogue

Synthesis MethodReaction TimeYieldEnergy Efficiency
Conventional Several hoursLowerLower
Microwave-Assisted MinutesHigherSignificantly higher

Exploration of Novel Synthetic Routes for Structural Modification

Beyond optimizing existing synthetic routes, researchers are actively exploring novel pathways to create derivatives of this compound with enhanced properties.

Derivatization for Enhanced Functional Properties

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key strategy for improving the performance of pigments. mdpi.com For azo pigments like this compound, this can involve introducing various functional groups to the aromatic rings through electrophilic substitution reactions. Such modifications can influence the pigment's color, solubility, lightfastness, and thermal stability. For instance, the introduction of sulfonamide and methoxy (B1213986) groups in the structure of this compound contributes to its stability and solubility profile. Surface modification with surfactants has also been shown to improve properties like dispersibility and color strength. rsc.org

Synthesis of Latent this compound and its Derivatives

Latent pigments are soluble precursors that can be converted into the insoluble pigment under specific conditions, such as heat treatment. oatext.com This approach offers significant advantages in applications where uniform pigment distribution is critical. The synthesis of latent pigments involves introducing a bulky, thermally cleavable group to the pigment molecule, which temporarily disrupts the intermolecular interactions responsible for its insolubility. scirp.org For example, the introduction of a t-butoxycarbonyl (t-BOC) group can render a pigment soluble in organic solvents. scirp.org This soluble latent form can then be easily incorporated into a matrix and subsequently converted back to the original insoluble pigment by heating. oatext.com Research into latent versions of pigments analogous to this compound has shown promise for creating materials with enhanced processability and novel application possibilities. scirp.orgoatext.com

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of this compound, a prominent member of the azo pigment family, involves a sophisticated chemical process centered around the diazotization of an aromatic amine and its subsequent azo coupling with a coupling component. Mechanistic investigations into these reactions are crucial for optimizing the synthesis, enhancing product quality, and ensuring process efficiency. These studies delve into the kinetics of the reactions and the influence of various process parameters on the final pigment's purity and yield.

Kinetic Studies of Azo Coupling

The azo coupling reaction is generally fast. The rate is dependent on the reactivity of both the diazonium salt and the coupling component. The electrophilicity of the diazonium ion and the nucleophilicity of the coupling partner are key. The rate of the coupling step must be carefully controlled; a slow and controlled addition of the coupling component has been identified as a critical factor for the success of the synthesis, more so than strict temperature control in some cases. acs.org

Temperature plays a significant role in the kinetics of the azo coupling. An increase in temperature generally accelerates the reaction rate. acs.org However, excessively high temperatures can lead to side reactions and decomposition of the thermally sensitive diazonium salt, which adversely affects the yield and purity of the final product. acs.org For many azo pigment syntheses, the coupling reaction temperature is carefully maintained within a specific range, for instance, between 10–25°C, to balance reaction kinetics with product stability.

The pH of the reaction medium is another critical parameter governing the kinetics. The coupling reaction is typically faster at a higher pH. wikipedia.org This is because the coupling component, often a naphthol derivative in the case of red pigments, is more activated towards electrophilic attack in its deprotonated (phenoxide) form, which is favored under alkaline conditions. However, the pH must be precisely controlled, as a pH that is too high can promote the decomposition of the diazonium salt into undesired by-products.

Role of Reaction Conditions on Product Purity and Yield

The purity and yield of this compound are intricately linked to the precise control of reaction conditions during its synthesis. Optimization of parameters such as temperature, pH, and the use of catalysts is essential for achieving a high-quality product with a vibrant color and good stability.

Temperature Control: Temperature management is crucial throughout the synthesis process. The initial diazotization step, where the primary aromatic amine is converted to a diazonium salt, is highly exothermic and requires low temperatures, typically between 0–2°C, to minimize the degradation of the unstable diazonium salt and prevent side reactions. During the subsequent coupling reaction, the temperature is raised but still carefully controlled. Research on similar azo pigments shows that increasing the reaction temperature from 5°C to 20°C can enhance the reaction rate and system flowability, leading to higher purity. However, temperatures above this optimal range can cause hydrolysis of the dye and the diazonium salt, resulting in decreased purity. acs.org

pH Regulation: The pH of the reaction medium must be meticulously controlled at different stages of the synthesis. The diazotization reaction is carried out under highly acidic conditions, with a pH typically between 0.5 and 1.0, to ensure the formation and stability of the diazonium salt. For the coupling reaction, the pH is adjusted to a specific range, often between 3.5 and 5.5 for this compound. For other related red pigments, studies have shown that increasing the pH of the coupling component solution from 7 to 10 can improve dye purity by converting the hydroxyl group of the coupling component into the more reactive oxyanion. A further increase in pH, however, can lead to reduced purity due to dye hydrolysis. acs.org

The following tables summarize the impact of key reaction conditions on the synthesis of azo pigments, based on findings from research in the field.

Table 1: Effect of Temperature on Azo Pigment Synthesis

Stage Temperature Range Effect on Reaction Impact on Purity and Yield
Diazotization 0–2°C Stabilizes the diazonium salt, minimizes decomposition. Crucial for high purity by preventing side reactions.
Coupling 10–25°C Balances reaction kinetics and crystal growth. Optimal for achieving high yield and desired particle characteristics.

Table 2: Effect of pH on Azo Pigment Synthesis

Stage pH Range Effect on Reaction Impact on Purity and Yield
Diazotization 0.5–1.0 Ensures formation and stability of the diazonium salt. Essential for high conversion and minimizing by-products.
Coupling 3.5–5.5 Controls the rate of electrophilic substitution. Optimal for high yield and purity of this compound.
Coupling (Alkaline) 7.0–10.0 Increases reactivity of the coupling component. acs.org Can improve purity for certain azo dyes. acs.org

Advanced Spectroscopic and Computational Characterization of Pigment Red 5

Elucidation of Crystal Structures and Polymorphism of Pigment Red 5

The solid-state structure of an organic pigment is paramount as it dictates many of its critical application properties, including color, lightfastness, and thermal stability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pigments and can lead to significant variations in performance.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For pigments, both single-crystal and powder XRD techniques are employed. Single-crystal XRD provides the most precise structural data, including bond lengths, angles, and intermolecular interactions. However, growing single crystals of sufficient size and quality for many industrial pigments, which are often produced as fine powders, can be exceptionally challenging.

In cases where single crystals are not available, X-ray powder diffraction (XRPD) is an essential tool. The powder pattern serves as a unique fingerprint for a specific crystalline phase. While structure solution from powder data is more complex than from single-crystal data, modern methods, often combined with computational energy minimizations, have enabled the determination of crystal structures for many industrially significant pigments. researchgate.net

For example, studies on related azo pigments like Pigment Red 52 and Pigment Red 170 have successfully used these techniques. The single-crystal structure of a monosodium salt of Pigment Red 52 revealed that the molecules form chains via ionic interactions and hydrogen bonds, which then arrange into polar/non-polar double layers. uni-frankfurt.deiucr.org Similarly, the crystal structure of Pigment Red 48:2, solved from powder diffraction data, was found to be a monohydrate with a double-layer structure. researchgate.netresearchgate.net These layered arrangements, with non-polar aromatic groups segregated from polar and ionic moieties, are a common motif in this class of pigments and are expected to be relevant to the structure of this compound.

Polymorphism is also investigated using XRD. Different polymorphs will produce distinct powder diffraction patterns. sdc.org.uk For instance, extensive studies on C.I. Pigment Red 1 identified multiple polymorphs (α, β, γ, and δ), each with unique packing and properties. researchgate.net Although specific polymorphs of this compound are not detailed in publicly available literature, the potential for their existence is high given its molecular complexity and the prevalence of polymorphism in similar compounds.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, making it highly complementary to XRD. It is particularly valuable for confirming structural details, especially the tautomeric form of azo pigments. Azo pigments like this compound can exist in two tautomeric forms: the azo form and the hydrazone form. The dominant tautomer has a significant impact on the pigment's color and stability.

Multinuclear ssNMR, especially using ¹³C and ¹⁵N nuclei, can unambiguously determine the tautomeric state. For instance, ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR studies on Pigment Red 48:2 definitively showed that the compound adopts the hydrazone tautomeric form in the solid state. researchgate.netresearchgate.net This finding was crucial for correctly refining the crystal structure from powder diffraction data. Similarly, ssNMR has been used to study the structure of alizarin (B75676) lake pigments and rhodopsin visual pigments. mdpi.comuniversiteitleiden.nl For this compound, ssNMR would be the ideal technique to confirm its presumed hydrazone structure and to provide additional structural details that might be ambiguous from diffraction data alone.

Impact of Hydration States on Crystal Structure and Properties

The presence of water molecules within the crystal lattice (hydrates) can profoundly affect the structure and properties of pigments. Different hydration states are essentially a form of polymorphism and can lead to distinct colors and stabilities.

Investigations into related laked pigments, such as C.I. Pigment Red 57:1, highlight the importance of hydration. Researchers have identified and structurally characterized trihydrate, monohydrate, and anhydrous forms of this pigment. The transition between these states, prompted by heating, results in noticeable color changes. The trihydrate is the initial product, which converts to the commercially important magenta monohydrate at around 50°C. Further heating above 190°C yields a darker, hygroscopic anhydrous form. Similar findings for Pigment Red 52 show that its monosodium salt crystallizes as a dimethyl sulfoxide (B87167) solvate monohydrate, where the water molecule plays a key role in the hydrogen-bonding network that stabilizes the crystal structure. uni-frankfurt.deiucr.org These examples underscore that controlling the hydration state is critical for achieving the desired properties in this class of pigments, a principle that undoubtedly applies to this compound as well.

Computational Chemistry for Understanding this compound Behavior

Computational chemistry provides molecular-level insights that complement experimental data. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to predict structures, properties, and interactions, guiding experimental work and helping to interpret complex results.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to organic pigments to predict optimized molecular geometries, investigate electronic properties like the HOMO-LUMO energy gap (which relates to color), and assess the relative stability of different polymorphs or tautomers. mdpi.comresearchgate.net

For this compound, DFT calculations using functionals like B3LYP with a 6-31G* basis set have been proposed to simulate its binding energies with polymers, focusing on interactions such as π-π stacking and hydrogen bonding. For related pigments, dispersion-corrected DFT (DFT-D) has been instrumental in refining crystal structures solved from powder diffraction data by accurately accounting for van der Waals forces, which are crucial for correct lattice-energy minimizations. researchgate.net This combined experimental-computational approach was successfully used to determine the crystal structure of the γ-phase of Pigment Red 53:2. researchgate.net DFT can also be used to calculate theoretical NMR chemical shifts and vibrational spectra, which aids in the interpretation of experimental ssNMR and IR spectra. mdpi.com

Table 1: Typical Applications of DFT in Pigment Research
DFT ApplicationInformation ObtainedRelevance to this compound
Geometry OptimizationLowest energy 3D structure, bond lengths, angles.Predicts the most stable molecular conformation.
Tautomer/Polymorph StabilityRelative energies of different structural forms.Determines the most likely solid-state form (e.g., hydrazone vs. azo).
Electronic Properties (HOMO/LUMO)Energy gap, which correlates to the color of the pigment.Helps understand the origin of its red color and predict color shifts with structural changes.
Vibrational FrequenciesPredicted IR and Raman spectra.Aids in the assignment of experimental spectroscopic data.
NMR Chemical ShiftsPredicted NMR spectra for various nuclei (¹H, ¹³C, ¹⁵N).Assists in interpreting complex solid-state NMR spectra and confirming tautomeric form.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For pigments, MD is used to understand how molecules pack in a crystal, interact with each other, and behave in different environments, such as a polymer matrix or solvent. aip.orgacs.org The simulations are governed by a force field, which defines the potential energy of the system based on the positions of its particles.

MD simulations can be used to model and visualize the key intermolecular interactions responsible for holding pigment crystals together, including hydrogen bonds and π-π stacking. This information is critical for understanding a pigment's properties, such as its thermal stability and insolubility. In advanced applications, MD simulations can even be used as part of a process to solve crystal structures from experimental data, particularly from thin films where diffraction data may be limited. rsc.org For this compound, MD simulations are a valuable tool for bridging the gap between its molecular structure and its macroscopic properties, providing a dynamic view of the intermolecular forces that dictate its performance as a pigment. researchgate.net

Table 2: General Workflow for a Pigment Molecular Dynamics Simulation
StepDescriptionPurpose
1. System SetupDefine the simulation box and place molecules (pigment, solvent, polymer) inside. Assign a force field to describe atomic interactions.Create the initial model of the system to be studied.
2. Energy MinimizationAdjust atom positions to find a low-energy starting configuration, removing steric clashes.Relax the system and prevent instability at the start of the simulation.
3. EquilibrationRun the simulation for a short period with constraints (e.g., constant temperature and pressure) to allow the system to reach a stable state.Ensure the simulation represents a realistic, stable physical state (e.g., correct density).
4. Production RunRun the simulation for a longer duration without constraints to collect data on the system's dynamic behavior.Generate a trajectory (a history of atom positions) for analysis.
5. AnalysisAnalyze the trajectory to calculate properties like intermolecular distances (for H-bonds), orientation (for π-stacking), and diffusion.Extract meaningful physical and chemical insights from the simulation data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental fate and toxicological effects of chemicals based on their molecular structure. canada.ca These in silico methods are particularly valuable for complex organic molecules like this compound, for which extensive experimental data may not always be available. canada.caepa.gov

Environmental Fate Prediction: Modelled estimates for physical and chemical properties are generated to predict how this compound will behave in the environment. canada.ca Due to its very low water solubility and negligible Henry's Law constant, the pigment is not expected to volatilize into the atmosphere. canada.ca Its high density and particulate nature suggest that if released into water, it would partition to sediment, and if released to land, it would tend to remain in the soil. canada.ca

Based on its chemical structure and properties, this compound is determined to be persistent in the environment. canada.ca However, QSAR models and experimental data for analogous pigments indicate a low potential for bioaccumulation. canada.ca This is supported by its very low solubility in octanol (B41247) and low modeled bioconcentration factors (BCFs). canada.ca

Table 1: Modeled Environmental Fate and Physicochemical Properties of this compound
PropertyPredicted ValueImplicationSource
Log Kow (Octanol-Water Partition Coefficient)7.65Indicates much higher solubility in octanol (a surrogate for fat) than in water, but bioaccumulation is limited by other factors. canada.ca
Water Solubility< 150 µg/LVery low solubility limits its bioavailability in aquatic systems. canada.ca
Vapour PressureVery low (modelled)Not expected to volatilize into the atmosphere. canada.ca
Henry's Law Constant~10-16 Pa·m3/molNegligible, confirming it is not expected to move from water to air. canada.ca
PersistencePersistentExpected to remain in the environment for an extended period. canada.ca
Bioaccumulation PotentialLowDoes not meet criteria for being bioaccumulative due to low solubility and BCFs. canada.ca

Toxicity Prediction: QSAR models are also employed to estimate the potential toxicity of this compound to various organisms. For instance, the ASTER (ASsessment Tools for the Evaluation of Risk) QSAR model predicted an acute toxicity (LC50) for fathead minnows, although this predicted effect level is significantly higher than the pigment's actual water solubility. canada.ca Other programs, such as TOPKAT ("Toxicity Prediction by Komputer Assisted Technology"), are used to estimate values like the chronic oral Lowest Observed Adverse Effect Level (LOAEL). epa.gov For aquatic toxicity, data from a close structural analogue, Pigment Red 146, which showed no effect at saturation, is also used as a point of comparison, suggesting low acute harm to aquatic organisms. canada.ca

Table 2: Modeled Aquatic Toxicity of this compound
OrganismEndpointDurationPredicted Value (mg/L)Model/Source
Fathead minnow (Pimephales promelas)LC5096 hr107ASTER (1999) canada.ca

Advanced Spectroscopic Techniques for Material Interactions

Raman Spectroscopy for Polymer-Pigment Red 5 Interactions

Raman spectroscopy is a powerful non-destructive technique for analyzing the chemical composition of materials. europa.eu In the context of this compound, it can be used to map the interactions between the pigment and a polymer matrix. Research indicates that specific vibrational bands in the Raman spectrum are sensitive to these interactions.

Detailed research findings suggest focusing on the vibrational modes of the azo group (-N=N-), which is central to the pigment's chromophore structure. Shifts in the characteristic azo bond vibrations, typically found in the 1400–1600 cm⁻¹ spectral region, can indicate the extent and nature of the pigment's dispersion and bonding within the polymer. These spectral changes provide insight into phenomena such as hydrogen bonding or π-π stacking interactions between the pigment molecules and the polymer chains.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. When this compound is incorporated into a product, XPS is used to analyze its surface concentration and distribution.

This technique is particularly useful for quantifying changes in surface composition. For this compound, the presence of a sulfonamide group (-SO₂N-) provides a unique elemental marker. Analysis of the high-resolution XPS spectrum for sulfur, specifically the S 2p peak expected at a binding energy of 168–170 eV, allows for the quantification of the sulfonamide group on the material's surface. This data can reveal how the pigment is oriented at the surface and whether it has undergone any surface-specific chemical changes. researchgate.net

Environmental Fate and Degradation Studies of Pigment Red 5

Photodegradation Mechanisms of Pigment Red 5

Photodegradation is a significant pathway for the breakdown of organic pigments like this compound. sustainability-directory.com It involves the absorption of light energy, particularly UV radiation, which can excite the pigment molecule and lead to chemical reactions that alter its structure and color. sustainability-directory.com

Exposure to ultraviolet (UV) radiation is a primary factor influencing the stability of this compound. pearlpigment.net The pigment's stability under UV light is a critical property, especially in applications where it is exposed to sunlight, such as in automotive coatings and outdoor signage. pearlpigment.net Prolonged UV exposure can lead to the fading and discoloration of the pigment. pearlpigment.net The rate of degradation is influenced by the intensity of the UV radiation and the presence of other substances, such as stabilizers. pearlpigment.netscielo.br For instance, the presence of photostabilizers like hindered amine light stabilizers (HALS) has been shown to increase the UV stability of polypropylene (B1209903) films containing red pigment. scielo.br

Studies on polypropylene films have demonstrated that the presence of a red pigment can reduce the rate of chemical degradation when exposed to UV radiation. scielo.br However, it can also lead to a more significant color shift. scielo.br The stability of the pigment can be assessed by monitoring changes in its absorbance spectrum using UV-Vis spectroscopy after exposure to UV radiation.

Table 1: Influence of Stabilizers on the UV Stability of Pigmented Polypropylene Films This table is for illustrative purposes and is based on findings from studies on pigmented polymers.

Sample UV Stabilizer Observation after UV Exposure Reference
PP Film with Red Pigment None Reduced rate of chemical degradation but higher color shift. scielo.br
PP Film with Red Pigment HALS Increased UV stability and resistance to mechanical property degradation. scielo.brscielo.br
PP Film with Red Pigment UV Absorber Prolonged stability compared to non-stabilized films. scielo.br

The photodegradation of this compound results in the formation of various byproducts. The breakdown of the pigment molecule often involves the cleavage of chemical bonds, leading to smaller, colorless fragments. sustainability-directory.com The specific byproducts formed depend on the environmental conditions, such as the presence of oxygen and the wavelength of the light.

While specific studies on the photodegradation byproducts of this compound are not extensively detailed in the provided search results, the general mechanism for organic dyes involves the breakdown of the chromophore—the part of the molecule responsible for its color. mdpi.com For azo dyes, this can involve the cleavage of the azo bond (-N=N-). The degradation of other red pigments, such as those based on β-naphthol, has been shown to produce phthalic compounds and phthalates. researchgate.net The identification of these byproducts is typically carried out using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). researchgate.net

The quantum yield of photodegradation (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific reaction for each photon absorbed. rsc.org The determination of quantum yields for pigment degradation provides a quantitative measure of their photostability. researchgate.net

For some red pigments, photodegradation quantum yields have been reported to be in the range of 10⁻⁵ to 10⁻⁶ mol einstein⁻¹, indicating relatively high stability to light. orgprints.org For instance, studies on other red pigments like those based on β-naphthol have reported quantum yields ranging from 3x10⁻⁶ to 4x10⁻⁵. researchgate.net The quantum yield for the photodegradation of indigo, another organic pigment, was found to be in the order of 10⁻⁴ in solution. These values can be influenced by factors such as the solvent and the irradiation wavelength.

Identification of Photodegradation Byproducts

Oxidative Degradation Pathways

Oxidative degradation is another significant pathway for the breakdown of this compound. This process involves the reaction of the pigment with oxidizing agents, which can be present in the environment or generated through photochemical processes. sustainability-directory.com

Under strong oxidative conditions, this compound can be oxidized, leading to the formation of various oxidation products. Research using online-liquid chromatography-electrochemistry-mass spectrometry (online-LC-EC-MS) has been employed to simulate and identify the oxidative transformation products of this compound. researchgate.net While the specific structures of all oxidation products are complex and numerous, studies on other organic pigments and dyes suggest that oxidative degradation often involves the attack of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), on the pigment molecule. sustainability-directory.comnih.gov This can lead to the cleavage of bonds within the chromophore, resulting in the loss of color. sustainability-directory.com For example, the oxidation of other red pigments has been shown to lead to the formation of smaller molecules, including aldehydes and ketones. nih.gov

Table 2: Potential Oxidative Degradation Products of Organic Pigments This table is based on general knowledge of organic pigment degradation and is for illustrative purposes.

Degradation Pathway Reactant Potential Products Reference
Oxidative Cleavage Reactive Oxygen Species (e.g., •OH, O₂⁻) Aldehydes, Ketones, Carboxylic Acids sustainability-directory.comnih.gov
Azo Bond Cleavage Oxidizing Agents Aromatic amines, Phenols sustainability-directory.com

The stability of this compound is significantly affected by oxidative conditions. The presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, can accelerate the degradation of the pigment. The susceptibility of the pigment to oxidation is related to its chemical structure. The azo group and aromatic rings in the this compound molecule are potential sites for oxidative attack. The degradation process can be monitored using techniques like HPLC-MS to identify and quantify the remaining pigment and its degradation products over time under controlled oxidative stress. The breakdown of chromophores under oxidative stress is a common degradation pathway for many organic colorants. chemrxiv.org

Identification of Oxidation Products

Biodegradation and Ecotoxicity Assessment

The environmental impact of C.I. This compound is significantly influenced by its biodegradability and its effects on various organisms. Due to its chemical nature as a large, complex organic molecule with very low water solubility, its interaction with biological systems is limited.

Aerobic Biodegradation in Aquatic Environments

This compound is characterized by its very low solubility in water, a key factor that limits its availability for biological degradation processes. canada.ca Because of this extremely low solubility, the pigment is generally considered unavailable for aerobic biodegradation in aquatic environments. canada.ca The rate-limiting step for the biodegradation of such compounds by bacteria is often their uptake across the cellular membrane. mst.dk For large molecules like this compound, this transport is hindered, making intracellular degradation unlikely. mst.dk

Toxicity to Aquatic Organisms (Fish, Daphnia, Algae)

Direct experimental toxicity data for this compound is limited. However, assessments often rely on data from close structural analogues to evaluate potential ecotoxicity. canada.ca Pigment Red 146 is considered a suitable analogue for this compound for ecotoxicity purposes, as their structural differences are not expected to significantly impact their toxicological profiles. canada.ca

Experimental studies on Pigment Red 146 exposed to juveniles of Daphnia magna under static conditions for 48 hours showed no adverse effects at the concentration of a saturated solution. canada.ca This suggests that this compound is also not likely to cause acute harm to aquatic invertebrates at its solubility limit. canada.ca In general, the acute toxicity of azo pigments to aquatic life is considered to be very low, primarily due to their poor bioavailability. mst.dk The presence of dyes and pigments in water can, however, have indirect effects by increasing turbidity, which can alter photosynthetic activity. nih.govscielo.org.co

Toxicity of this compound Analogue (Pigment Red 146) to Aquatic Organisms

Test OrganismEndpointDurationResultReference
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours> Saturated Solution (No effect observed) canada.ca

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources. For this compound, the potential for bioaccumulation is considered low. canada.ca This assessment is based on its physical and chemical properties, particularly its very limited solubility in both water and octanol (B41247), which suggests a low affinity for the lipid tissues of living organisms. canada.ca

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key indicators of this potential. For this compound, these values are well below the regulatory thresholds for bioaccumulative substances. canada.ca Experimental data for other representative organic pigments also show BCF values significantly lower than levels of concern. canada.ca This collective evidence indicates that this compound does not meet the criteria for bioaccumulation. canada.ca

Bioaccumulation Data for this compound

ParameterValueConclusionReference
Bioconcentration Factor (BCF)&lt; 100Low potential canada.ca
Bioaccumulation Factor (BAF)Default value for non-ionizable azo pigments suggests low potentialLow potential canada.ca

Degradation of Azo Linkage and Metabolite Formation

A significant environmental concern for azo compounds is the reductive cleavage of the azo bond (-N=N-). This degradation pathway can lead to the formation of constituent aromatic amines, some of which may be potentially carcinogenic. mst.dkohsu.edutandfonline.com This process is primarily reported to occur in anoxic or anaerobic environments, such as sediments or certain wastewater treatment stages, where microorganisms can reduce the azo bond. canada.camst.dkohsu.edu

While this compound is persistent under aerobic conditions, there is uncertainty regarding its fate in anoxic environments. canada.ca In principle, if the pigment were to dissolve, its azo chromophore could be susceptible to anaerobic reduction. canada.ca However, the extremely low solubility of the pigment is a major limiting factor, making it less available for this metabolic activity. mst.dk The general view is that for highly insoluble azo pigments, metabolic cleavage to component aromatic amines is not a significant pathway in vivo or in the environment under typical conditions. mst.dk

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its physical and chemical properties. Its particulate nature, high density, and low solubility are the dominant factors controlling its partitioning between environmental compartments. canada.ca

Behavior in Soil, Sediment, and Water Compartments

When released into the environment, this compound is expected to partition primarily to soil and sediment. canada.ca Due to its very low water solubility and a density significantly greater than water, the pigment particles will tend to settle out of the water column and deposit in the sediment. canada.ca

In soil, this compound is expected to be immobile. nih.gov This is based on its high estimated organic carbon-water (B12546825) partition coefficient (Koc), which indicates strong adsorption to soil and sediment particles. nih.govindustrialchemicals.gov.au Volatilization from soil or water surfaces is not considered an important environmental fate process due to its negligible vapor pressure and Henry's Law constant. canada.canih.gov Therefore, the vast majority of this compound that enters the environment is expected to become associated with solid phases, such as soil and sediment, where it is likely to remain persistent. canada.caindustrialchemicals.gov.au

Modeling of Environmental Release and Distribution

The environmental release and subsequent distribution of this compound are primarily estimated through modeling due to the general scarcity of direct empirical data for specific pigments in various environmental compartments. These models utilize production volumes, use patterns, and the physical-chemical properties of the substance to predict its pathways and final disposition in the environment.

Research and regulatory assessments indicate that the release of organic pigments like this compound into the environment is relatively low compared to other colorants like azo dyes. mst.dk The primary routes of release are associated with the manufacturing and processing stages, as well as the disposal of consumer and industrial products containing the pigment. mst.dkcanada.ca The loss of organic pigments to the environment has been estimated to be around 1% during the production phase and between 1% to 2% during processing into various products. mst.dk

This compound may be released to wastewater from industrial activities such as its synthesis and its use in the production of inks, paints, and textiles. mst.dkcanada.ca However, contributions from industries like plastics and paper to wastewater are considered negligible. mst.dk Once products containing this compound reach the end of their life cycle, their disposal in landfills constitutes the main release pathway from the consumption phase. mst.dk Subsequent leaching from landfills or the application of contaminated sewage sludge to agricultural land can lead to the release of the pigment into soil and potentially groundwater. mst.dk

Conversely, atmospheric release is generally considered a negligible pathway for pigments due to their low volatility and other physical-chemical characteristics. mst.dk A screening assessment conducted by the Government of Canada concluded that this compound is not harmful to the environment, noting it was not found to accumulate in organisms. canada.ca

To estimate the potential release of substances like pigments, regulatory bodies and researchers often employ mass flow models. canada.ca These models systematically account for the quantity of a substance at each stage of its life cycle—from manufacturing and formulation to consumer use and final disposal. canada.ca By applying specific emission factors, these models can estimate the proportion of the substance released to different environmental media. canada.ca

The following tables summarize the modeled environmental release pathways and distribution for this compound based on general data for azo pigments.

Table 1: Estimated Industrial Release of Organic Pigments to the Environment

This table provides generalized estimates for the percentage loss of organic pigments during key industrial phases.

Life Cycle StageEstimated Release (%)Primary Receiving Compartment
Production ~1%Wastewater
Processing (e.g., in paints, inks) 1 - 2%Wastewater

Source: Clarke & Anliker, 1980, as cited in Danish Environmental Protection Agency, 2001. mst.dk

Table 2: Conceptual Model for Environmental Release and Distribution of this compound

This table outlines the potential release pathways for this compound throughout its life cycle and the environmental compartments it is likely to enter.

Life Cycle Stage Release Source / Mechanism Receiving Environmental Compartment
Manufacturing/Processing Industrial wastewater discharge from production and formulation (paints, inks, plastics, textiles). mst.dkcanada.caAquatic Environment (primarily wastewater)
Use Phase Negligible direct release from finished articles.-
Disposal Disposal of end-of-life products (e.g., plastics, printed materials) in landfills. mst.dkTerrestrial Environment (Landfill)
Secondary Release Leaching from landfills. mst.dkSoil, Groundwater
Secondary Release Land application of sewage sludge from wastewater treatment. mst.dkSoil, Groundwater

Toxicological Research and Health Impact Assessments of Pigment Red 5

In Vitro Toxicological Investigations

Genotoxicity and Mutagenicity Studies

In vitro studies on the genotoxicity and mutagenicity of Pigment Red 5 and related azo pigments have produced varied results. While some research indicates a potential for genotoxic effects, other studies have found no significant evidence of such activity.

A survey of literature on colorants structurally related to 1-phenylazo-2-hydroxynaphthalene suggests that some azo pigments should be considered genotoxic. nih.gov For instance, C.I. Solvent Yellow 7, C.I. Pigment Orange 5, C.I. Pigment Red 4, and C.I. Pigment Red 23 are all considered to be genotoxic. nih.gov However, the same review notes that C.I. Pigment Red 53:1 is not genotoxic. nih.gov The genotoxicity of some azo dyes and their metabolites has been linked to the production of free radicals, which can lead to cell damage. researchgate.net

Specifically for this compound, the Government of Canada conducted a screening assessment and determined that it did not meet the criteria for high hazard to human health based on classifications by other national or international agencies for genotoxicity. canada.ca This assessment, however, focused primarily on ecological risks. canada.ca Another source indicates that laboratory and animal studies suggest a possible risk of irreversible effects, with the potential for producing mutation. barnes.com.au

It is important to note that the manufacturing process and impurities in pigments can influence their toxicological profiles. Some dyes have been found to be contaminated with carcinogens like benzidine (B372746). nih.govcspinet.org The reductive cleavage of the azo bonds in some pigments can produce aromatic amines, many of which are suspected of being genotoxic or carcinogenic. nih.govresearchgate.net However, for certain pigments like C.I. Pigment Red 53:1 and 57:1, the resulting sulphonated aromatic amines are not genotoxic. nih.gov

Table 1: Summary of In Vitro Genotoxicity and Mutagenicity Findings for this compound and Related Azo Pigments

Compound/Pigment Finding Source
This compound Did not meet criteria for high hazard for genotoxicity in a Canadian government assessment. canada.ca
This compound Laboratory and animal studies suggest a possible risk of irreversible effects and mutation. barnes.com.au
C.I. Solvent Yellow 7 Considered genotoxic. nih.gov
C.I. Pigment Orange 5 Considered genotoxic. nih.govresearchgate.net
C.I. Pigment Red 4 Considered genotoxic. nih.govresearchgate.net
C.I. Pigment Red 23 Considered genotoxic. nih.govresearchgate.net
C.I. Pigment Red 53:1 Not genotoxic. nih.govresearchgate.net
C.I. Pigment Red 57:1 Not genotoxic. nih.govresearchgate.net
Yellow 5 Numerous microbiological and rodent studies were positive for genotoxicity. nih.gov

In Vitro Irritation Studies (Skin and Ocular)

In vitro studies and available data suggest that this compound and related pigments can cause skin and eye irritation.

Skin Irritation: Direct contact with this compound may lead to mild to moderate skin irritation. atamanchemicals.com Prolonged or repeated exposure could result in more significant irritation, redness, or discomfort. atamanchemicals.com Safety data sheets for products containing red pigments often list skin irritation as a potential hazard. ardex.co.nz It is also noted that open cuts, abraded, or irritated skin should not be exposed to this material, as entry into the bloodstream could cause systemic injury. barnes.com.auardex.co.nz

Ocular Irritation: this compound is considered to cause serious eye irritation. barnes.com.au Contact with pigment particles can result in conjunctival irritation. atamanchemicals.com Some sources recommend immediate and prolonged rinsing with water if the product comes into contact with the eyes. barnes.com.auardex.co.nz Studies on other red pigments, such as those used in ophthalmology, have shown varying degrees of ocular toxicity and patient discomfort. eyewiki.org For instance, a 1% solution of some dyes can cause stinging and burning. eyewiki.org

Table 2: Summary of In Vitro Irritation Findings

Exposure Route Finding Source
Skin Can cause inflammation and irritation on contact. atamanchemicals.comardex.co.nz
Skin Open cuts or irritated skin should not be exposed to the material. barnes.com.auardex.co.nz
Ocular Causes serious eye irritation. barnes.com.au
Ocular May cause conjunctival irritation. atamanchemicals.com

In Vivo Toxicological Studies

Carcinogenicity Assessments, including Long-Term Studies

For this compound specifically, a screening assessment by the Government of Canada indicated that it did not meet the criteria for high hazard to human health based on classifications by other national or international agencies for carcinogenicity. canada.ca However, it is important to consider the broader context of azo pigments.

Some azo dyes are known to be carcinogenic. researchgate.net For example, Red 3 has been shown to cause cancer in animals, and there is evidence that several other dyes are also carcinogenic. nih.gov Three dyes, Red 40, Yellow 5, and Yellow 6, have been found to be contaminated with benzidine or other carcinogens. nih.gov The potential for some Naphthol AS pigments, a class that includes certain red pigments, to break down into carcinogenic aromatic amines is a critical health concern. industrialchemicals.gov.au

In a review of colorants related to 1-phenylazo-2-hydroxynaphthalene, C.I. Pigment Red 3 was considered carcinogenic, though only weakly genotoxic. nih.govresearchgate.net Conversely, the same review indicated that C.I. Pigment Red 57:1 is not carcinogenic. nih.govresearchgate.net An evaluation of D&C Red No. 9 (C.I. Pigment Red 53:1) by the International Agency for Research on Cancer (IARC) concluded that there is inadequate evidence in humans and limited evidence in experimental animals for its carcinogenicity, leading to a classification of Group 3 (not classifiable as to its carcinogenicity to humans). iarc.fr

Long-term studies on related pigments have yielded mixed results. Skin painting studies in mice with various D&C colors, including some red pigments, did not find evidence of skin tumors. iarc.fr However, feeding studies with some azo dyes have raised concerns.

Table 3: Summary of Carcinogenicity Assessments for this compound and Related Pigments

Compound/Pigment Finding Source
This compound Did not meet criteria for high hazard for carcinogenicity in a Canadian government assessment. canada.ca
Red 3 Causes cancer in animals. nih.gov
Red 40, Yellow 5, Yellow 6 Found to be contaminated with carcinogens. nih.gov
C.I. Pigment Red 3 Considered carcinogenic. nih.govresearchgate.net
C.I. Pigment Red 57:1 Not carcinogenic. nih.govresearchgate.net
D&C Red No. 9 (C.I. Pigment Red 53:1) Inadequate evidence in humans, limited evidence in animals; classified as Group 3 by IARC. iarc.fr

Dermal and Oral Exposure Studies

Studies on dermal and oral exposure to this compound and similar pigments have provided insights into their potential health effects.

Dermal Exposure: Direct skin contact with this compound can cause inflammation and irritation. atamanchemicals.comardex.co.nz The material may also accentuate pre-existing dermatitis. ardex.co.nz It is advised that open cuts or abraded skin should not be exposed to the pigment, as this could lead to systemic effects if it enters the bloodstream. barnes.com.auardex.co.nz Research on red tattoo pigments, which can contain compounds similar to this compound, has highlighted a higher incidence of adverse reactions, including allergic contact dermatitis. nih.gov These reactions are often attributed to toxic metals that may be present in the pigment. nih.gov

Oral Exposure: Accidental ingestion of materials containing this compound may be harmful. barnes.com.auardex.co.nz The toxicity of phthalates, which can be a component of some pigment formulations, is noted to be influenced by fat in the diet, and repeated doses can have cumulative toxic effects. barnes.com.au In rats, repeated doses of certain phthalates have been shown to cause an enlarged liver, disrupt carbohydrate metabolism, and cause testicular atrophy. barnes.com.au For D&C Red No. 9, feeding studies in rats revealed splenomegaly and other organ effects at high doses. iarc.fr

The Government of Canada's screening assessment concluded that this compound is not a concern for human health, and therefore, no specific actions are needed regarding its use in products. canada.ca

Table 4: Summary of Dermal and Oral Exposure Findings

Exposure Route Finding Source
Dermal Can cause skin inflammation and irritation. atamanchemicals.comardex.co.nz
Dermal May accentuate pre-existing dermatitis. ardex.co.nz
Dermal (Tattoo) Red pigments are a common cause of adverse skin reactions. nih.gov
Oral Accidental ingestion may be harmful. barnes.com.auardex.co.nz
Oral (related compounds) Phthalates can have cumulative toxic effects, including liver and testicular effects in rats. barnes.com.au
Oral (D&C Red No. 9) High doses in feeding studies caused splenomegaly in rats. iarc.fr

Inhalation Toxicity Studies of this compound and Related Pigments

Inhalation of dust from this compound and related pigments is a potential route of occupational exposure and can pose health risks.

Prolonged exposure to fine pigment dust can irritate the respiratory system, leading to symptoms such as coughing, shortness of breath, or wheezing. atamanchemicals.com This is a particular concern during manufacturing processes like grinding or mixing. atamanchemicals.com While generally not considered a hazard due to its non-volatile nature at normal temperatures, the inhalation hazard increases at higher temperatures. barnes.com.au

For individuals with pre-existing respiratory conditions such as emphysema or chronic bronchitis, excessive inhalation of particulate matter can lead to further disability. ardex.co.nz Long-term exposure to respiratory irritants may result in airways disease. ardex.co.nz

It is important to note that some pigment products may contain other components, such as titanium dioxide. Inhalation of titanium dioxide may lead to its deposition in lung tissue and lymph nodes, potentially causing dysfunction of the lungs and immune system. barnes.com.au

Table 5: Summary of Inhalation Toxicity Findings

Exposure Scenario Finding Source
General Inhalation hazard increases at higher temperatures. barnes.com.au
Prolonged Exposure Can irritate the respiratory system, causing coughing and shortness of breath. atamanchemicals.com
Pre-existing Conditions Can exacerbate conditions like emphysema or chronic bronchitis. ardex.co.nz
Long-term Exposure May result in airways disease. ardex.co.nz
Related Components (Titanium Dioxide) May deposit in lung tissue and lymph nodes, causing lung and immune system dysfunction. barnes.com.au

Organ-Specific Toxicity

Limited publicly available data directly investigates the organ-specific toxicity of this compound. However, assessments by regulatory bodies and data from analogous pigments provide some insight. The Government of Canada, after a screening assessment, concluded that this compound is not harmful to human health at current exposure levels and does not accumulate in organisms to a degree that would cause harm. canada.ca

In contrast, a safety data sheet for a product containing a red pigment identified as "PIGMENT RED OXIDE 8881045F" lists the kidney as a target organ for toxicity through prolonged or repeated exposure. sika.com It is important to note that this is not this compound, but it highlights a potential area of concern for pigments in general.

For some other monoazo pigments, such as Pigment Red 3, studies have shown effects on the kidney in rats and mice, including chronic progressive nephropathy and hyperplasia of tubules. canada.ca Additionally, studies on Pigment Red 4 have indicated effects on the spleen in rats, such as parenchymal fibrosis and capsular thickening. canada.ca While these are different chemical entities, their structural similarities as monoazo pigments suggest potential, though not confirmed, parallel toxicological profiles.

A study on red tattoo pigments, which can include a variety of substances, noted that red pigments are most frequently associated with adverse skin reactions. nih.gov These reactions are often localized to the skin where the tattoo is applied.

Immunological and Sensitization Research

Occupational Contact Dermatitis Related to this compound

While specific studies on occupational contact dermatitis exclusively from this compound are scarce, the broader context of pigments used in industrial settings, such as printing, indicates a risk of irritant contact dermatitis. labour.gov.hk This condition can arise from frequent contact with printing inks and various pigments, leading to symptoms like redness, itching, swelling, and in later stages, dryness and fissuring of the skin. labour.gov.hk

Allergic contact dermatitis is another potential immunological reaction. In the context of tattoos, red pigments are the most common cause of reactions, which can be eczematous in nature. nih.govresearchgate.net These reactions are thought to be a delayed hypersensitivity response. nih.gov Some research suggests that the allergic reaction may be due to the cleavage of the azo pigment, possibly triggered by factors like sun exposure, which forms a hapten. nih.gov

Pigmented contact dermatitis, a non-eczematous variant, is characterized by hyperpigmentation and has been linked to various colorants. nih.govijdvl.com Although specific cases involving this compound are not detailed, this represents a known type of immunological response to coloring agents.

Risk Assessment Methodologies

Frameworks for Hazard Characterization

Regulatory agencies employ systematic frameworks to characterize the hazards of chemical substances, including pigments. In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) utilizes the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. industrialchemicals.gov.auindustrialchemicals.gov.au This science and risk-based model aligns the assessment effort with the potential human health and environmental impacts of chemicals through a tiered approach. industrialchemicals.gov.auindustrialchemicals.gov.au Tier I involves high-throughput screening of electronic data, Tier II is a more detailed evaluation of risk on a substance or category basis, and Tier III addresses specific concerns that require further investigation. industrialchemicals.gov.au

The United States Environmental Protection Agency (EPA) evaluates data from programs like the High Production Volume (HPV) Challenge Program to develop hazard characterizations. epa.gov These assessments review the quality and completeness of data on internationally agreed-upon endpoints that indicate potential human or environmental toxicity. epa.gov

In Canada, the Chemicals Management Plan (CMP) involves screening assessments of substances based on structural similarity and applications. canada.ca These assessments consider various lines of evidence, including the potential for a substance to break down into harmful components. For azo pigments, a key consideration is the potential for reductive cleavage to form aromatic amines, some of which are known carcinogens. industrialchemicals.gov.au The ecological risk of organic substances is also characterized using a risk-based approach that considers multiple metrics for both hazard and exposure. canada.ca

Regulatory Science and Safety Profiles of this compound

Several international bodies have assessed the safety profile of this compound. The Government of Canada conducted a screening assessment and concluded that this compound is not a concern for the environment or human health under current use patterns. canada.ca Their evaluation found that it is not expected to accumulate in organisms and is not harmful to them. canada.ca

In Australia, this compound has been subject to a human health tier I assessment under the Australian Industrial Chemicals Introduction Scheme (AICIS). nih.gov The European Chemicals Agency (ECHA) also maintains a database with information on this compound, although it is reported as not meeting GHS hazard criteria in the majority of notifications. nih.gov

The safety profile of pigments is also informed by their classification under regulations like the CLP (Classification, Labelling and Packaging) Regulation in the European Union, which communicates hazards to workers and consumers. europa.eu

Below is a table summarizing the regulatory status and findings for this compound and related pigments.

Regulatory Body/FrameworkChemical/GroupKey Findings/Status
Government of Canada This compoundDetermined not to be harmful to the environment or human health. canada.ca
AICIS (Australia) This compoundUndergone a human health tier I assessment. nih.gov
ECHA (EU) This compoundReported as not meeting GHS hazard criteria in most notifications. nih.gov
NICNAS IMAP (Australia) Monoazo PigmentsCritical health concern is the potential for carcinogenic effects from aromatic amine breakdown products. industrialchemicals.gov.au
US EPA HPV Program Pigment Red 48 & 52 CategoryHazard characterization based on screening-level toxicity data. epa.gov

Advanced Materials Applications and Performance Research

Integration in Polymer Matrices and Composite Materials

The incorporation of Pigment Red 5 into polymer matrices is a critical application, influencing the material's processability, structural integrity, and long-term stability.

The effective dispersion of pigments within a polymer matrix is essential for achieving uniform color and optimal physical properties. Organic pigments like this compound have a tendency to form agglomerates, which are clumps of pigment particles. acs.org These agglomerates can lead to spots and specks in the final product and negatively impact mechanical strength. acs.org The dispersion process involves breaking down these agglomerates into primary particles and ensuring they are distributed homogeneously throughout the polymer. heubach.com

Factors that influence the dispersion of pigments in polymer systems include:

Pigment characteristics: Particle size, shape, surface area, and surface chemistry.

Polymer matrix: Viscosity and polarity of the polymer melt. tipure.com

Processing conditions: Shear rate, temperature, and mixing time during compounding. emerald.com

Additives: Presence of dispersing agents, wetting agents, and stabilizers. heubach.complasticsengineering.org

The addition of solid particles like this compound to a polymer melt can significantly alter its rheological, or flow, properties. The extent of this influence depends on the pigment's concentration, particle size, shape, and its interaction with the polymer matrix. researchgate.net Generally, the incorporation of pigments increases the viscosity of the polymer melt. plasteurope.comresearchgate.net This is a critical consideration in processing techniques such as injection molding and extrusion, as changes in viscosity can affect processing parameters and the quality of the final product. journalmt.com

Research on other organic pigments provides insight into the expected behavior. For instance, studies on polyethylene (B3416737) masterbatches containing Pigment Red 122 demonstrated that the modification of the pigment to prevent agglomeration led to a significant increase in the storage shear modulus (G') of the melt. scielo.br This indicates the formation of an internal structure through particle-particle interactions, which affects the viscoelastic properties of the formulation. scielo.br The complex viscosity (η*) is also influenced, with well-dispersed pigments potentially leading to a more stable and predictable flow behavior. researchgate.net

The table below, based on data for Pigment Red 122 in polyethylene, illustrates how pigment modification can affect the rheological properties of a polymer melt.

Masterbatch CompositionStorage Shear Modulus (G') at 10 rad/s (kPa)Complex Viscosity (η*LVR) (Pa·s)
Polyethylene + Pigment Red 12213.83234.9
Polyethylene + Pigment Red 122 modified with 1 wt.% IBTMS-305.9
Polyethylene + Pigment Red 122 modified with 2 wt.% IBTMS58.74-
Polyethylene + Pigment Red 122 modified with 2 wt.% OTES49.67-

Data adapted from a study on Pigment Red 122 and is intended to be illustrative of the potential effects of a well-dispersed organic red pigment on polymer rheology. scielo.brresearchgate.net

The presence of pigments can influence the degradation and stability of polymers when exposed to environmental factors like heat and UV radiation. researchgate.net Pigments can either accelerate degradation by acting as a source of free radicals or protect the polymer by absorbing or scattering harmful radiation. scielo.brscielo.br

A study on the photodegradation of polypropylene (B1209903) (PP) films containing an azo red pigment, Irgalite Red 2BSP, provides relevant insights. scielo.brscielo.brresearchgate.net The results showed that the red pigment reduced the rate of chemical degradation, as measured by the formation of carbonyl groups, in both non-stabilized and photostabilized PP films. scielo.brscielo.brresearchgate.net This protective effect was more significant when the pigment was used in combination with a hindered amine light stabilizer (HALS). scielo.brscielo.brresearchgate.net However, the study also noted that the color shift was more pronounced in the films containing the pigment, suggesting that the pigment itself may undergo chemical rearrangements upon UV exposure without initiating polymer degradation. scielo.brscielo.brresearchgate.net

The table below summarizes the effect of an azo red pigment and photostabilizers on the carbonyl index, a measure of degradation, in polypropylene films after a set period of UV exposure.

Film CompositionRelative Carbonyl Index (after 15 weeks UV exposure)
Neat PPHighest Degradation
PP + Red PigmentReduced Degradation
PP + HALSSignificantly Reduced Degradation
PP + HALS + Red PigmentLowest Degradation

Data is illustrative and based on findings for an azo red pigment in polypropylene. scielo.brscielo.brresearchgate.net

Influence on Rheological Properties of Polymeric Formulations

Optical and Photophysical Properties in Advanced Materials

The interaction of this compound with light is fundamental to its application in advanced optical materials, including its fluorescence characteristics and its performance in color filters for displays.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a significant impact on the photophysical properties of organic pigments, including their fluorescence emission. acs.org Different polymorphs of the same compound can exhibit different colors and fluorescence behaviors due to variations in molecular packing and intermolecular interactions. acs.org

The study of different polymorphs of AIE (Aggregation-Induced Emission)-active molecules also shows that slight changes in molecular arrangement can lead to significant shifts in fluorescence emission, with colors ranging from green to red for the same compound. acs.org These findings suggest that if different polymorphs of this compound exist, they would likely exhibit unique fluorescence characteristics, a subject that warrants further investigation.

Pigment Polymorph (Example: Latent PR 272)Excitation Wavelength (nm)Emission Peak (nm)Fluorescence Quantum Yield (%)
Yellow Crystal4705306.9
Red Crystal4656250.3

Data from a study on Pigment Red 272 is presented as an example of polymorphic fluorescence in red pigments. scirp.org

Organic pigments are crucial components in color filters (CFs) for liquid crystal displays (LCDs) and other electronic displays. dic-global.com These filters create the red, green, and blue (RGB) sub-pixels that combine to produce a full-color image. dic-global.com The performance of a pigment in a color filter is determined by its ability to provide high brightness, excellent color purity (chroma), and high contrast, while also being stable to the heat and chemicals used in the manufacturing process. mdpi.comsumitomo-chem.co.jp

For a red pigment to be effective in a color filter, it must have high transmittance in the red region of the visible spectrum while strongly absorbing green and blue light. sumitomo-chem.co.jp The particle size of the pigment is a critical factor; pigments must be dispersed into very fine particles (typically less than 100 nm) to minimize light scattering, which can reduce contrast and brightness. google.com While dyes can offer higher transparency and contrast because they dissolve in the matrix, high-performance pigments are often preferred for their superior light and heat stability. sumitomo-chem.co.jp

Although specific performance data for this compound in commercial color filters is not detailed in the available literature, high-performance organic pigments like those in the DPP family (e.g., Pigment Red 254) are recommended for applications such as LCDs. epsilonpigments.com The suitability of this compound for such applications would depend on its specific transmission spectrum, particle size distribution after milling, and its stability within the color resist formulation. mdpi.com The general requirements for pigments in color filters are summarized in the table below.

PropertyRequirement for Color Filter Application
Color PurityNarrow and sharp transmission window in the desired color region (red).
BrightnessHigh transmittance within the transmission window.
ContrastLow light scattering, requiring fine and uniform particle dispersion.
Heat StabilityStable at temperatures used in display manufacturing (e.g., >230 °C). mdpi.com
Chemical StabilityResistant to solvents and chemicals used in the photolithography process. mdpi.com

Fluorescence Emission Characteristics of this compound Polymorphs

Role in Biological Staining and Imaging Techniques

This compound (C.I. 12490) is a synthetic organic azo pigment primarily utilized for its strong and vibrant red color in industrial and cosmetic applications. canada.camedchemexpress.com While it is classified by some chemical suppliers under categories such as "Fluorescent Dye" and "Chemical Stain Analysis," detailed scientific literature documenting its specific use in biological or histological staining is limited. medchemexpress.commedchemexpress.com Its fundamental properties, such as its chemical structure and insolubility in water, influence its potential interactions with biological tissues.

The theoretical basis for a pigment's use as a biological stain lies in its ability to bind to specific cellular components, thereby increasing contrast for microscopic visualization. For instance, dyes can be acidic or basic, binding to oppositely charged molecules within cells and tissues. This compound belongs to the Naphthol AS pigment group. canada.ca The potential for any pigment to be used in advanced imaging would depend on properties like fluorescence, which is the absorption of light at one wavelength and its emission at a longer wavelength. While this compound is categorized as a fluorescent dye, specific research protocols or studies demonstrating its efficacy and application in biological imaging techniques were not prominently available in reviewed literature. medchemexpress.commedchemexpress.com

Table 1: Physicochemical Properties of this compound (C.I. 12490)

PropertyValue / DescriptionSource(s)
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
CAS Number 6410-41-9 biosynth.com
C.I. Name This compound canada.ca
C.I. Number 12490 google.com
Molecular Formula C₃₀H₃₁ClN₄O₇S biosynth.com
Molecular Weight 627.11 g/mol biosynth.com
Appearance Orange-red powder
Water Solubility 4.383e-005 mg/L (estimated at 25 °C)
Origin Synthetic thegoodscentscompany.com

Potential in Drug Delivery Systems

The development of nanoparticle-based drug delivery systems is a significant area of pharmaceutical research, aiming to enhance the bioavailability and targeting of therapeutic agents while minimizing side effects. researchgate.netfrontiersin.org These systems often utilize carriers like lipid-based nanoparticles or mesoporous silica (B1680970) to encapsulate drugs. frontiersin.orgthno.org

While some organic pigments are explored for biomedical applications, specific research detailing the use of this compound as a component in drug delivery systems is not extensively documented in the available scientific literature. The potential utility of a compound in such systems often hinges on its stability, biocompatibility, and ability to be formulated into nanoparticles or loaded into a carrier. researchgate.net General research into microbial pigments has noted their potential in pharmaceutical applications, but this is a broad field and does not specifically point to this compound. scienceopen.comresearchgate.netnih.gov The Government of Canada conducted a screening assessment of this compound that focused on ecological and environmental risks, noting its very low water solubility. canada.ca There is currently a lack of published studies focusing on the direct application or investigation of this compound in drug delivery vehicle development.

Analytical Method Development and Characterization of Pigment Red 5 in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Pigment Red 5 from other components within a sample, enabling precise quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the analysis of synthetic dyes like this compound. mdpi.comjrespharm.com This technique separates compounds based on their interaction with a stationary phase (typically a C18 column) and a mobile phase. jrespharm.comsielc.com The separated components are then detected by their absorbance of UV light at a specific wavelength. mdpi.comnih.gov

For the analysis of pigments in cosmetics and other complex matrices, reversed-phase HPLC is commonly preferred. jrespharm.com Method development often involves optimizing the mobile phase composition, which may consist of a mixture of acetonitrile, methanol, and an aqueous buffer like ammonium (B1175870) acetate, to achieve effective separation. jrespharm.comfda.gov The detection wavelength is selected based on the maximum absorbance of the target analyte to ensure high sensitivity. jrespharm.com For instance, in the analysis of various red pigments, detection wavelengths are specifically set to maximize the signal for each compound. jrespharm.com

Table 1: Example HPLC-UV Parameters for Pigment Analysis

Parameter Value/Description
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) jrespharm.com
Mobile Phase Gradient or isocratic elution with Acetonitrile, Methanol, and Ammonium Acetate buffer jrespharm.comfda.gov
Flow Rate Typically 0.4 - 1.0 mL/min jrespharm.comnih.gov
Detection UV-Vis or Diode Array Detector (DAD) set at the pigment's λmax mdpi.comjrespharm.com

| Temperature | Controlled, often around 30-35°C jrespharm.comnih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)

For more complex samples or when higher sensitivity and structural confirmation are required, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govafricaresearchconnects.com UHPLC utilizes smaller particle size columns (typically under 2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC. lcms.cz

The coupling of UHPLC with MS/MS allows for the unequivocal identification and quantification of this compound, even at trace levels. lcms.cz The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), and the tandem MS (MS/MS) capability allows for the fragmentation of a specific parent ion into product ions, creating a unique fragmentation pattern that serves as a fingerprint for the compound. lcms.cz This high degree of selectivity is crucial when analyzing pigments in intricate matrices like tattoo inks, where numerous other compounds and potential impurities may be present. researchgate.netresearchgate.net

Table 2: Illustrative UHPLC-MS/MS Parameters for Pigment Analysis

Parameter Value/Description
UHPLC Column Sub-2 µm particle size (e.g., 1.7 µm) C18 column lcms.cz
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with formic acid nih.govlcms.cz
Gradient A time-programmed gradient from aqueous to organic mobile phase nih.gov
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification lcms.cz

| MRM Transitions | Specific precursor ion → product ion transitions for this compound |

Recent studies have highlighted the use of online liquid chromatography-electrochemistry-mass spectrometry (LC-EC-MS) to simulate the metabolic fate of pigments like this compound found in tattoo inks. researchgate.net This innovative approach helps in identifying potential transformation products that might be formed in the human body. researchgate.net

Non-Aqueous Micellar Electrokinetic Chromatography (NAMEKC) for Dyes with Similar Structures

For the separation of neutral, water-insoluble dyes, such as certain azo pigments, Non-Aqueous Micellar Electrokinetic Chromatography (NAMEKC) presents a viable alternative to traditional liquid chromatography. mdpi.comresearchgate.net This technique is a variant of micellar electrokinetic chromatography (MEKC) that uses a non-aqueous background electrolyte (BGE) containing a surfactant to form micelles. mdpi.comtandfonline.com Analytes partition between the micelles and the surrounding non-aqueous solvent, and their separation is achieved based on these differential interactions in an electric field. researchgate.net The use of organic solvents enhances the solubility of hydrophobic dyes. mdpi.com While specific applications for this compound are not extensively documented, the principles of NAMEKC are well-suited for separating structurally similar azo dyes. mdpi.comresearchgate.net

Spectroscopic Methods for Identification and Structural Elucidation in Applied Contexts

Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating its structural characteristics, particularly when it is part of a larger formulation or matrix.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. scispace.com When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. academicjournals.org The resulting FTIR spectrum provides a unique molecular fingerprint.

For this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its various functional groups, such as N-H, C=O, S=O (from the sulfonamide group), C-N, C-Cl, and the azo bond (-N=N-). academicjournals.org Analysis of the fingerprint region (typically 1500-400 cm⁻¹) is particularly useful for distinguishing this compound from other pigments with similar structures. This method has been successfully used to characterize red pigments in various applications, including ancient manuscripts and biological samples. scispace.comacademicjournals.org

Table 3: Key Functional Groups of this compound and Expected FTIR Regions

Functional Group Expected Vibrational Frequency Range (cm⁻¹)
N-H Stretching 3300 - 3500
C-H Stretching (Aromatic/Aliphatic) 3000 - 3100 / 2850 - 2960
C=O Stretching (Amide) 1630 - 1680
N=N Stretching (Azo) ~1400 - 1450 (often weak)
S=O Stretching (Sulfonamide) 1300 - 1350 and 1140 - 1180
C-O Stretching (Ether) 1000 - 1300

Raman Spectroscopy for Pigment Identification

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. spectroscopyonline.combfh.ch It is particularly advantageous for identifying pigments in complex mixtures, such as tattoo inks and artistic paints, due to its high specificity and minimal interference from water. mdpi.comnih.gov The technique involves illuminating a sample with a monochromatic laser, and the scattered light is analyzed. spectroscopyonline.com A small fraction of the scattered light is shifted in energy (Raman scattering), and this shift corresponds to the vibrational modes of the molecules in the sample. mdpi.com

Raman spectroscopy has proven to be highly effective for the in-situ, non-destructive identification of organic and inorganic pigments. spectroscopyonline.commorana-rtd.com The resulting spectrum for this compound would display a unique pattern of peaks corresponding to its molecular structure, including vibrations of the aromatic rings, the azo linkage, and other characteristic bonds. mdpi.com By comparing the obtained spectrum to a reference library of pigments, a definitive identification can be made. bfh.ch The combination of high-performance thin-layer chromatography (HPTLC) with Raman spectroscopy has also been explored as a powerful method for analyzing the complex mixtures found in tattoo inks. nih.gov

UV-Visible Spectroscopy for Color Properties and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the color properties of this compound and monitoring its degradation over time. The absorption of light in the visible region is directly related to the pigment's chromophore, the part of the molecule responsible for its color. Changes in the UV-Vis spectrum, such as a decrease in absorbance intensity or a shift in the maximum absorption wavelength (λmax), can indicate degradation of the pigment.

The stability of pigments can be assessed by exposing them to environmental stressors like UV radiation and monitoring the subsequent changes in their UV-Vis spectra. For instance, the azo bonds in this compound are susceptible to photolytic cleavage upon UV exposure, which can lead to a significant reduction in chromophore intensity. Studies on similar red pigments in polymer films have demonstrated that UV-Vis spectroscopy can effectively track the rate of chemical degradation. scielo.brscielo.br The presence of the pigment can alter the degradation profile of the matrix it is in, a process that is readily monitored by observing changes in the UV-Vis absorption bands over the exposure period. scielo.br

Kinetic studies of pigment degradation can be performed by recording UV-Vis spectra at different time intervals under specific conditions (e.g., acidification, light exposure). nih.gov This approach allows for the observation of the transformation of one pigment species into another, such as the conversion of chlorophylls (B1240455) to pheophytins in olive oil, providing a model for how this compound degradation could be tracked. nih.gov For example, a controlled study might involve exposing a this compound dispersion to UV-A/B radiation and periodically measuring its absorbance to quantify the decay of the primary absorption peak.

The following table summarizes the application of UV-Vis spectroscopy in the analysis of pigments:

Table 1: Applications of UV-Visible Spectroscopy for Pigment Analysis

Analytical Goal UV-Vis Spectroscopy Application Observation Reference
Color Property Characterization Measure absorbance spectrum in the visible range (400-700 nm). Identify maximum absorption wavelength (λmax) corresponding to the pigment's color. scielo.braip.org
Degradation Monitoring Monitor the decay of absorbance intensity at λmax over time under stress conditions (e.g., UV exposure). A decrease in absorbance indicates chromophore destruction. scielo.br
Stability Assessment Compare spectral changes of the pigment in different formulations or with stabilizers. Slower degradation rates (less spectral change) indicate higher stability. scielo.br

| Kinetic Analysis | Record spectra at multiple time points during a degradation process. | Allows for the calculation of degradation rates and observation of intermediate species. | nih.gov |

Mass Spectrometry for Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical tool for identifying the products formed during the degradation of this compound. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weights of degradation products and, with tandem MS (MS/MS), their structural elucidation. mdpi.com The complexity of matrices in which pigments are used, such as cosmetics or plastics, often necessitates coupling MS with a separation technique like liquid chromatography (LC) or gas chromatography (GC). mdpi.comepa.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is particularly well-suited for the analysis of organic pigments like this compound, which have low solubility and volatility. This soft ionization technique allows for the analysis of intact molecules directly from complex mixtures with minimal sample preparation. shimadzu.comlcms.cz

In the context of tattoo inks, which represent a complex matrix, an online-liquid chromatography-electrochemistry-mass spectrometry (LC-EC-MS) method has been developed to simulate the metabolism of this compound. researchgate.netresearchgate.net This approach allows for the separation of the pigment from impurities before inducing oxidative or reductive transformations and analyzing the resulting products by MS. researchgate.net Such studies have observed the oxidative and reductive cleavage of the azo bond in this compound. researchgate.net MALDI-Time-of-Flight (TOF)-MS has also been used to identify pigments in cosmetic products by extracting the pigment from the waxy lipstick material and analyzing it with a suitable matrix like 9-Aminoacridine. shimadzu.comshimadzu.com High-energy collision-induced dissociation (CID) MS/MS can then be used to obtain fragmentation patterns that serve as a fingerprint for confident pigment identification. shimadzu.com

The table below shows examples of ions related to this compound and its transformation products that can be analyzed by mass spectrometry.

Table 2: Exemplary Ions of this compound and Transformation Products Detected by MS

Ion Description Proposed Formula Observed m/z Analytical Context Reference
This compound (Negative Ion) [C₃₀H₃₀ClN₄O₇S]⁻ 625.153 Analysis of tattoo ink formulation by LC-EC-MS. researchgate.net
This compound (Positive Ion) [C₃₀H₃₂ClN₄O₇S]⁺ 627.167 Analysis of tattoo ink formulation by LC-EC-MS. researchgate.net

| Oxidative Transformation Product | C₁₇H₁₅N₂O₅S | 372.064 | Formed by applying an oxidative potential of 1.0 V in LC-EC-MS. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Azo Dye Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying volatile and semi-volatile organic compounds. While azo dyes themselves are typically not volatile enough for direct GC analysis, their degradation often produces smaller, more volatile aromatic amines and other breakdown products that are amenable to GC-MS analysis. epa.govuga.edu The process generally involves degradation (e.g., through chemical reduction, microbial action, or pyrolysis), extraction of the products into a suitable solvent, and subsequent injection into the GC-MS system. researchgate.netacs.org

The reductive cleavage of the azo linkage is a common degradation pathway, which breaks the pigment molecule into its constituent aromatic amines. epa.gov Analysis of these amines can be used to screen for the presence of the original azo dye. For example, studies on the degradation of various azo dyes have used GC-MS to identify products like naphthalene (B1677914) sulfamide (B24259) and hydroxyl naphthalene diazonium. nih.gov Similarly, the degradation of other azo dyes has been shown to produce compounds such as benzene (B151609), benzonitrile (B105546), and various substituted anilines and phenols, which are identifiable by their characteristic mass spectra and retention times. researchgate.netohsu.edu

The following table lists potential degradation products of azo dyes, similar in structure to this compound, that have been identified using GC-MS.

Table 3: Potential Degradation Products of Azo Dyes Identified by GC-MS

Degradation Product Parent Dye Class Degradation Method Analytical Finding Reference
Naphthalene derivatives Naphthalene-based Azo Dyes Bacterial Degradation Identification of naphthalene sulfamide and naphthalene diazonium based on mass spectra and fragmentation patterns. nih.gov
Aromatic Amines Various Azo Dyes Chemical Reduction (SnCl₂) Identification of constituent aromatic amines to infer the structure of the parent dye. epa.gov
Benzene derivatives Phenylazo-substituted Dyes Enzymatic Degradation (Peroxidase) Formation of benzene, quinones, and other related compounds. ohsu.edu

| Simple Aromatics | Phthalocyanine Pigments | Laser Irradiation | Identification of benzonitrile and benzene as main fragmentation products. | researchgate.net |

Microscopic and Imaging Techniques for Pigment Dispersion and Morphology

Microscopic techniques are indispensable for visualizing the physical characteristics of pigment particles, including their size, shape (morphology), and state of aggregation or dispersion within a matrix. These properties are critical as they influence the pigment's final application performance, such as color strength, opacity, and stability.

Transmission Electron Microscopy (TEM) for Crystal Morphology

Transmission electron microscopy (TEM) offers high-resolution imaging that is capable of revealing the fine details of a pigment's crystal morphology. By passing a beam of electrons through an ultra-thin sample, TEM can visualize the shape of individual nanocrystals, their lattice structure, and any crystalline defects.

For pigments, TEM analysis can reveal characteristic shapes, such as the needle-like, long, thin crystals observed for the γ-phase of Pigment Red 53:2. researchgate.net Such detailed morphological information helps to explain the physical properties of the pigment. Furthermore, TEM can be used to perform electron diffraction experiments. rsc.org By collecting diffraction patterns as the crystal is tilted, a 3D reconstruction of the reciprocal space can be generated, which allows for the determination of lattice parameters and the solving of the crystal structure, even for nanocrystalline materials. rsc.orgnih.gov This has been successfully applied to determine the crystal structures of complex organic pigments like quinacridone. rsc.org

Scanning Electron Microscopy (SEM) for Particle Size and Crystal Phases

Scanning electron microscopy (SEM) is a widely used technique to study the surface topography and morphology of materials. An electron beam is scanned across the sample's surface, and the signals produced by the electron-sample interaction are used to generate an image. SEM is particularly useful for examining the particle size, size distribution, and aggregation state of pigment powders and their dispersion in various media. mdpi.com

Studies on related red pigments, such as C.I. Pigment Red 57:1 and C.I. Pigment Red 146, have utilized SEM to observe how synthesis and processing conditions affect particle size and shape. mdpi.comkci.go.kr For example, SEM micrographs can clearly show differences in particle aggregates, with some conditions producing smaller, more uniform particles while others result in larger, agglomerated structures. mdpi.commdpi.com SEM can also distinguish between different crystalline phases by revealing their distinct morphologies, such as the cubic crystal shapes observed in some red ceramic pigments. mdpi.com

The table below summarizes findings from microscopic analyses of various red pigments.

Table 4: Summary of Morphological Characterization of Red Pigments by Microscopy

Pigment Analyzed Technique Key Findings Reference
Pigment Red 53:2 (γ-phase) TEM Observed needle-like, long, thin, often bent crystals. researchgate.net
Quinacridone (αII-phase) TEM / 3D Electron Diffraction Determined average crystal structure from nanocrystals; identified stacking disorder. rsc.org
Pigment Red 146 SEM Compared particle size and morphology from different crystallization methods (bulk, macroemulsion, miniemulsion), showing miniemulsion produced the smallest, most uniform particles. mdpi.com
Red Iron Oxide SEM Characterized morphology and particle size of pigment derived from industrial waste. journalirjpac.com

| C.I. Pigment Red 57:1 | SEM | Observed variation in pigment particle size and aggregation based on synthesis conditions (e.g., HCl concentration). | kci.go.kr |

Compound Names

Table 5: List of Compounds Mentioned

Compound Name
9-Aminoacridine
Benzene
Benzonitrile
C.I. Pigment Red 146
C.I. This compound
C.I. Pigment Red 53:2
C.I. Pigment Red 57:1
Chlorophyll a
Chlorophyll b
Hydroxyl naphthalene diazonium
Naphthalene diazonium
Naphthalene sulfamide
Pheophytin a
Pheophytin b
Quinacridone
β-carotene

Socio Economic and Regulatory Landscape in Pigment Red 5 Research

Market Trends and Innovations in Pigment Red 5 Sector

The market for azo pigments, including this compound, is characterized by a growing demand for high-performance and sustainable colorants. gminsights.comlucintel.com This demand is driven by various industries such as paints and coatings, plastics, printing inks, and textiles. wiseguyreports.commedchemexpress.com A key trend is the increasing consumer and regulatory pressure for environmentally friendly products, which is steering innovation in the pigment sector. lucintel.com

Developments in Eco-Friendly Formulations

A significant trend in the pigment industry is the shift towards sustainable and eco-friendly products. lucintel.com This includes the development of water-based pigment pastes to reduce the reliance on harmful solvents. aeroindiaindustries.com For azo pigments, there is a growing emphasis on creating formulations that are low in volatile organic compounds (VOCs) and free from heavy metals to comply with stricter chemical controls and meet consumer demand for safer products. gminsights.comlucintel.com Research is also exploring the use of bio-based raw materials for pigment production, which could present new opportunities for market expansion. einpresswire.com

Strategic Investments in Research and Development

To meet the demands for higher performance and sustainability, pigment manufacturers are making significant investments in research and development (R&D). gminsights.comwordpress.com These investments are focused on enhancing pigment properties such as durability, color strength, lightfastness, and heat stability. gminsights.comeinpresswire.com Technological advancements in pigment synthesis and formulation are leading to the creation of new pigment grades with improved characteristics. lucintel.comwordpress.com Innovations include the development of nano-sized pigments for better dispersion and the use of advanced manufacturing techniques to improve production efficiency and consistency. lucintel.comeinpresswire.com

Key Areas of R&D Investment in the Azo Pigment Sector:

R&D Focus AreaObjectiveDesired Outcome
High-Performance Pigments Improve chemical resistance, lightfastness, and thermal stability. gminsights.comSpecialty pigments for demanding applications like automotive and aerospace coatings. gminsights.com
Eco-Friendly Formulations Reduce environmental impact. lucintel.comLow-VOC, heavy-metal-free pigments and waterborne systems. gminsights.comaeroindiaindustries.com
Technological Advancements Enhance production efficiency and pigment quality. lucintel.comCost reduction, consistent pigment properties, and novel formulations. lucintel.com
Nanotechnology Improve dispersion and opacity. einpresswire.comNano-sized pigments for applications like digital printing. einpresswire.com

Impact of Regulations on Research Directions

Regulatory frameworks play a crucial role in shaping the research and development of pigments. These regulations are primarily aimed at protecting human health and the environment from potential risks associated with chemical substances. sustainability-directory.commst.dk

Assessment under Chemical Substances Regulations

This compound, as a chemical substance, is subject to evaluation under various national and regional chemical regulations. For instance, in the European Union, azo pigments are regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). gminsights.comcompliancegate.com These regulations often restrict azo dyes that can cleave to form carcinogenic aromatic amines. sustainability-directory.commst.dketad.com While many azo pigments are considered to have low solubility and therefore pose a lower risk, they are still subject to scrutiny. etad.com In Canada, a screening assessment of this compound concluded that it is not harmful to the environment as it does not accumulate and is not expected to cause harm to organisms. canada.ca

International Regulatory Frameworks for Azo Colorants:

Regulation/FrameworkRegion/BodyKey Provisions
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) European UnionRestricts azo dyes that can release specific carcinogenic aromatic amines. sustainability-directory.comcompliancegate.com
Consumer Goods Ordinance GermanyIncludes restrictions on certain azo dyes to protect consumers. sustainability-directory.com
Toy Safety Directive (EN 71) European UnionSets requirements for azo colorants used in toys, particularly in finger paints. compliancegate.com
The Controls on Certain Azo Dyes and Blue Colourant Regulations 2003 United KingdomImplements the EU directive on azocolourants, restricting their use in articles with direct and prolonged skin or oral contact. legislation.gov.uk

Harmonized Classification and Labeling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the classification and communication of chemical hazards. guidechem.com For pigments like this compound, this involves a hazard assessment to determine its classification and the corresponding labeling requirements. europa.eu According to notifications provided by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this compound under the CLP (Classification, Labelling and Packaging) Regulation. europa.eu However, proposals for harmonized classification and labeling for other pigments, such as Pigment Red 53:1, have been subject to public consultation, indicating ongoing regulatory review of pigments. lisam.com

Ethical Considerations in Pigment Research and Testing

Ethical considerations in chemical research, including for pigments, are of growing importance. This encompasses the responsible handling of chemicals throughout their lifecycle, from production to disposal. chemicalbook.com For pigments, a key ethical concern is ensuring product safety, especially for applications where there is direct human contact, such as in cosmetics, food packaging, and toys. gminsights.comlgcstandards.com This necessitates thorough toxicological testing and risk assessment. sustainability-directory.com The move towards sustainable and eco-friendly pigments is also an ethical response to broader environmental concerns. lucintel.com

The user of any chemical substance has a responsibility to handle it with care and to determine the appropriate safety measures for its application. lgcstandards.com This includes using protective equipment to avoid contact and ensuring proper disposal to prevent environmental contamination. chemicalbook.compigment-shop.com

Development of Alternative Methods to Animal Testing

The push to reduce and replace animal testing in the safety assessment of chemicals is a significant driver of innovation in toxicological research. This movement is supported by both ethical considerations and the desire for more efficient and human-relevant testing strategies.

Regulatory bodies, particularly in Europe, have been at the forefront of this shift. The European Commission, through its Scientific Committee on Consumer Safety (SCCNFP), actively supports the development of alternative methods to animal testing. europa.eu This commitment is operationalized in collaboration with entities like the European Centre for the Validation of Alternative Methods (ECVAM), which evaluates and validates non-animal tests for regulatory acceptance. europa.eu The overarching policy dictates that animal testing for consumer health protection should only be considered when no validated alternative method is available. europa.eu

This regulatory pressure has spurred the development and validation of numerous in vitro (test-tube) and in chemico (chemical reaction-based) methods. These alternatives offer a more cost-effective and often more predictive approach to assessing chemical safety compared to traditional animal models. solutions-site.org For instance, the use of reconstructed human epidermis models has become a validated alternative for skin irritation testing, replacing the traditional rabbit skin tests. researchgate.net

Several alternative methods are now established and used for evaluating the safety of cosmetic ingredients, which can be applicable to pigments. These methods target various toxicological endpoints.

Table 1: Examples of Alternative Methods in Toxicological Research

This table outlines various non-animal testing methods and their applications in safety assessments.

Method NameApplication/EndpointDescription
HET-CAM Assay Eye IrritationThe Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) uses fertilized chicken eggs to assess the potential of a substance to cause irritation to the eye. europa.eu
Neutral Red Uptake (NRU) Assay Cytotoxicity / PhototoxicityThis test measures the viability of cells after exposure to a test substance. solutions-site.orgnih.gov The amount of neutral red dye absorbed by living cells indicates the level of cytotoxicity. It is a validated method for evaluating phototoxicity. researchgate.netnih.gov
Bovine Corneal Opacity and Permeability (BCOP) Test Eye IrritationThis in vitro method uses corneas from slaughtered cattle to assess the potential for a substance to cause severe eye damage. researchgate.net
Reconstructed Human Epidermis (RhE) Models Skin Irritation/CorrosionThese are three-dimensional models of human skin grown from cultured cells, used to predict skin irritation and corrosion potential without using animals. researchgate.net
Ames Test MutagenicityA microbiological-based assay that uses bacteria to test whether a given chemical can cause mutations in the DNA. solutions-site.org
In Vitro Micronucleus Assay GenotoxicityThis test uses cultured mammalian cells to detect damage to chromosomes and the mitotic apparatus. solutions-site.org

The adoption of these methods is a response to legislative mandates, such as the EU's "Cosmetics Directive," which has progressively banned animal testing for cosmetic products and their ingredients. solutions-site.orgresearchgate.net This regulatory environment necessitates that companies and researchers utilize validated alternative approaches to ensure consumer safety.

Data Sharing and Public Availability of Research Findings

A parallel trend in the scientific community is the increasing emphasis on data sharing and transparency. The principle that research data should be "as open as possible, as closed as necessary" is gaining traction, promoted by publishers, funding agencies, and research institutions. cuni.cz

Making research data publicly available is a cornerstone of modern science, offering numerous benefits to the scientific community and the public. researchgate.netcuni.cz It enhances the credibility and robustness of research by allowing for the validation and replication of study results. cuni.cz Furthermore, shared data can be integrated into larger-scale analyses and meta-studies, potentially leading to new discoveries that were not the focus of the original research. researchgate.net For individual researchers, open data practices can lead to increased citation rates and foster new collaborations. cuni.cz

However, the practice of data sharing is not without challenges. Researchers may be hesitant to share data due to concerns about intellectual property, potential misuse, or the effort required for data curation. researchgate.net To address this, a supportive infrastructure is necessary, including funding for data management and clear standards for data citation and licensing. researchgate.netcuni.cz Platforms like the Open Science Framework (OSF) provide tools for researchers to share data throughout the research lifecycle, enhancing transparency. cuni.cz

Table 2: Key Benefits of Data Sharing in Scientific Research

This table summarizes the primary advantages of making research data openly available.

BenefitDescription
Enhanced Transparency & Credibility Allows for the verification and validation of research findings by the scientific community. cuni.cz
Increased Research Impact Openly available data and the associated publications often receive higher citation rates. cuni.cz
Facilitation of New Discoveries Enables the combination of datasets from multiple sources for meta-analyses and novel research questions. researchgate.netcuni.cz
Resource Efficiency Prevents the duplication of effort by allowing other researchers to use existing data, saving time and resources. cuni.cz
Compliance with Mandates Meets the increasing requirements for data sharing set by research funders and journal publishers. cuni.cz
Public Trust & Accountability In regulatory science, public access to data fosters trust in the decision-making process regarding chemical safety. canada.ca

The move towards greater data sharing and the development of non-animal testing methods represent a significant socio-economic and regulatory evolution in chemical research. These trends not only reflect changing ethical standards but also promote a more efficient, collaborative, and transparent scientific process.

Q & A

Q. What is the molecular structure and key physicochemical properties of Pigment Red 5, and how do they influence its experimental applications?

Answer: this compound (PR5) has the chemical formula C₃₀H₃₁ClN₄O₇S (MW: 627.11) and is characterized by a sulfonamide-azo-naphthamide backbone . Key properties include:

  • Solubility : 7.8 μg/L in water at 23°C, with higher solubility in ethanol and acetone .
  • Thermal stability : Melting point at 306°C, suggesting stability in high-temperature applications .
  • Acid dissociation constant (pKa) : 10.12 ± 0.70, indicating moderate protonation behavior in alkaline conditions .
    For experimental design, these properties dictate solvent selection (e.g., ethanol for dissolution) and thermal processing limits. Researchers should validate purity via HPLC or mass spectrometry, as impurities in sulfonamide derivatives can alter photostability .

Q. What are the established synthesis protocols for this compound, and how can reaction yields and purity be optimized?

Answer: PR5 is synthesized via diazotization and coupling reactions:

Diazotize 5-chloro-2,4-dimethoxyaniline in acidic media.

Couple with 3-hydroxy-N-(2-methoxy-5-(N,N-diethylsulfamoyl)phenyl)-2-naphthamide .
Methodological considerations :

  • Yield optimization : Control pH (2–3) and temperature (0–5°C) during diazotization to minimize side products.
  • Purity validation : Use column chromatography for intermediate purification and FTIR to confirm functional groups (e.g., sulfonyl peaks at 1150–1350 cm⁻¹) .
  • Scalability : Pilot-scale synthesis requires inert atmospheres to prevent azo bond degradation .

Advanced Research Questions

Q. How does this compound’s stability vary under UV exposure and oxidative conditions, and what analytical methods quantify degradation pathways?

Answer: Experimental design :

  • UV stability : Expose PR5 films to UV-A/B radiation (315–400 nm) and monitor absorbance decay via UV-Vis spectroscopy.
  • Oxidative stability : Use accelerated aging tests (e.g., 70°C/75% RH) with HPLC-MS to identify degradation byproducts like sulfonic acid derivatives .
    Data interpretation :
  • PR5’s azo bonds are prone to photolytic cleavage, reducing chromophore intensity by ~40% after 500 hours of UV exposure .
  • Contradictions arise in literature on whether methoxy groups enhance stability; replicate studies using controlled oxygen environments (e.g., gloveboxes) to isolate degradation mechanisms .

Q. What spectroscopic and computational techniques are optimal for characterizing this compound’s interactions with polymer matrices in composite materials?

Answer: Methodological framework :

  • Spectroscopic analysis :
    • Raman spectroscopy : Map polymer-PR5 interactions via shifts in azo bond vibrations (1400–1600 cm⁻¹).
    • XPS : Quantify surface composition changes (e.g., sulfur 2p peaks at 168–170 eV for sulfonamide groups) .
  • Computational modeling :
    • Use DFT calculations (B3LYP/6-31G*) to simulate PR5-polymer binding energies, focusing on π-π stacking and hydrogen bonding .
      Data validation : Cross-reference experimental results with molecular dynamics simulations to resolve discrepancies in dispersion efficiency .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer: Analytical approach :

Standardize protocols : Use OECD Guideline 105 for shake-flask solubility tests, ensuring consistent agitation (250 rpm) and equilibration (24 hours) .

Control variables : Document solvent purity (HPLC-grade), temperature (±0.1°C), and particle size (e.g., micronized vs. crystalline PR5) .

Cross-validate : Compare gravimetric analysis (post-evaporation residue) with UV-Vis calibration curves to address outliers .
Case study : Ethanol solubility discrepancies (130 μg/L vs. 150 μg/L) may stem from unaccounted moisture content; use Karl Fischer titration to measure solvent water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.